![molecular formula C14H16N2O6 B1142403 Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate CAS No. 121582-52-3](/img/structure/B1142403.png)
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate
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Description
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate (DMHPO) is a synthetic compound that has been used in a variety of scientific research applications. It is a dicarboxylic acid derivative and is a useful reagent for the synthesis of other compounds. It is also a useful tool for studying various biochemical and physiological processes.
Scientific Research Applications
Chemical Properties
“Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate” is a chemical compound with the CAS Number: 121582-52-3. It has a molecular weight of 308.29 . The IUPAC name for this compound is dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazono]-3-oxopentanedioate .
Biological Activity
In a study, it was found that β-diketone derivatives, which include “Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate”, exhibit anti-COX-2 activities . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.
In Silico Investigation
In silico molecular docking results revealed that β-diketone derivatives, including “Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate”, show potential as COX-2 inhibitors . This suggests that these compounds could be used in the development of new drugs for treating conditions associated with inflammation and pain.
Molecular Dynamics Simulations
Molecular dynamics simulations, density functional theory (DFT) calculations, Hirshfeld surface analysis, energy framework, and ADMET studies have been conducted to understand the interaction mechanisms and evaluate the inhibitory characteristics of β-diketone derivatives .
Potential for Drug Development
The results of these studies indicate that “Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate” shows promise in the field of drug development, particularly as a potential COX-2 inhibitor .
properties
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXPMSXVKXFGEF-OQJZYDBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382936 |
Source
|
Record name | dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate | |
CAS RN |
121582-52-3 |
Source
|
Record name | dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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